Menispermine
Overview
Description
Menisperine is a natural product found in Nandina domestica, Stephania tetrandra, and other organisms with data available.
Scientific Research Applications
Pharmacological Effects of Menispermine
- Pharmacological Research: Menispermine, derived from Sinomenium acutum, shows potential in autoimmune diseases, particularly in rheumatoid arthritis. Extensive research highlights its effects on the immune, cardiovascular, and nervous systems, supporting its adaptogenic properties and potential in future therapeutic applications (Zhao et al., 2012).
Molecular Interactions
- HERG Potassium Channels: Dauricine, a bisbenzylisoquinline alkaloid related to Menispermine, shows inhibitory effects on human-ether-a-go-go-related gene (HERG) potassium channels, which might contribute to its anti-arrhythmic properties (Zhao et al., 2012).
Potential Therapeutic Applications
- Neuroprotection: Phenolic alkaloids from Menispermum dauricum, including Menispermine, demonstrate protective effects against brain ischemia injury, potentially through the regulation of glutamate transporters and reduction of ROS generation (Zhao et al., 2012).
- Anticancer Properties: Alkaloids isolated from plants in the Menispermaceae family, which includes Menispermine, have shown antiproliferative effects on cancer cell lines, suggesting their potential in cancer therapy (Nantapap et al., 2010).
Quality Control and Toxicity Studies
- Quality Control: Research on quality control methodologies of Menispermine has been conducted, emphasizing the need for accurate identification due to the presence of similar substances with varying toxicity levels (Qian, 2011).
properties
IUPAC Name |
1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINTCORIZHGFD-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Menisperine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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